![molecular formula C22H44N2O3 B13954522 9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)- CAS No. 52206-49-2](/img/structure/B13954522.png)
9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)- is a complex organic compound with a molecular formula of C22H44N2O3 This compound is characterized by the presence of a long hydrocarbon chain with a double bond (Z configuration), a hydroxyl group, and an amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as oleic acid and ethanolamine.
Esterification: Oleic acid is first esterified with ethanolamine to form an intermediate ester.
Amidation: The intermediate ester is then subjected to amidation using a suitable amine, such as 2-aminoethanol, under controlled conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification and amidation processes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted amides with various functional groups.
Aplicaciones Científicas De Investigación
9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Studied for its potential role in biological systems, including cell signaling and membrane interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of cosmetics, lubricants, and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with cell membrane receptors and enzymes, influencing various cellular processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Oleamide: A structurally similar compound with a single amide group and a double bond.
Linoleamide: Contains two double bonds and is derived from linoleic acid.
Stearamide: A saturated amide with no double bonds.
Uniqueness
9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)- is unique due to the presence of both a hydroxyl group and an amide group, along with a specific (9Z,12R) configuration. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
52206-49-2 |
|---|---|
Fórmula molecular |
C22H44N2O3 |
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
(Z,12R)-12-hydroxy-N-[2-(2-hydroxyethylamino)ethyl]octadec-9-enamide |
InChI |
InChI=1S/C22H44N2O3/c1-2-3-4-11-14-21(26)15-12-9-7-5-6-8-10-13-16-22(27)24-18-17-23-19-20-25/h9,12,21,23,25-26H,2-8,10-11,13-20H2,1H3,(H,24,27)/b12-9-/t21-/m1/s1 |
Clave InChI |
MXWVBGZSOBZROQ-ZDKIGPTLSA-N |
SMILES isomérico |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)NCCNCCO)O |
SMILES canónico |
CCCCCCC(CC=CCCCCCCCC(=O)NCCNCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


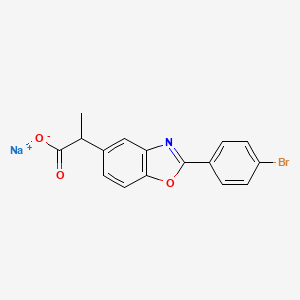
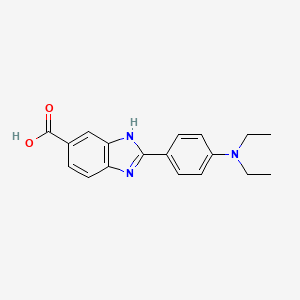
![4-[(Propan-2-yl)sulfanyl]benzoyl chloride](/img/structure/B13954453.png)
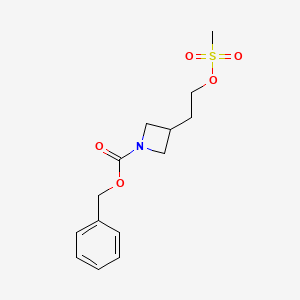
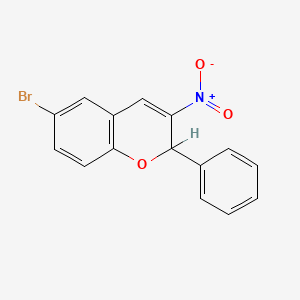

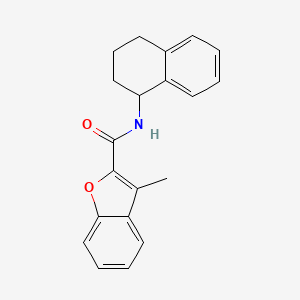
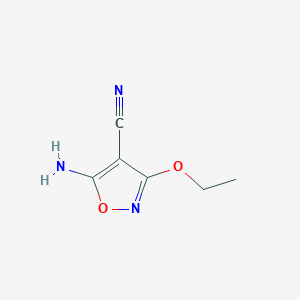
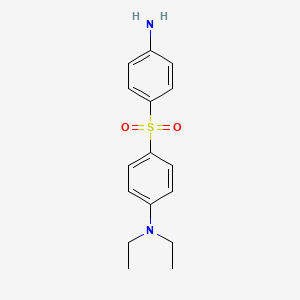
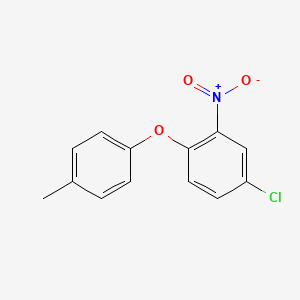
![Ethane, [(ethoxymethyl)thio]-](/img/structure/B13954520.png)
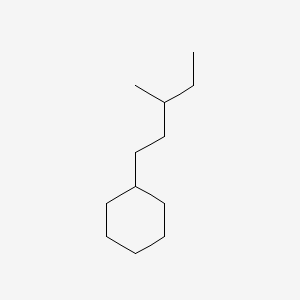
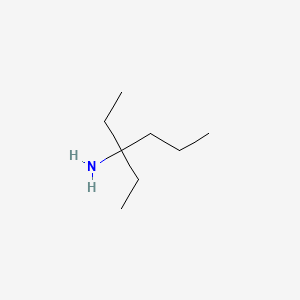
![6-(2-Hydroxyethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13954530.png)
